2-Aminoethyl stearate

Biodegradable cationic lipid Hydrolytic stability Drug delivery

Researchers requiring a structurally defined cationic lipid for SAR studies often face supply inconsistency and ambiguous purity. 2-Aminoethyl stearate (CAS 10287-60-2) addresses this as a minimal-complexity C18 ester building block with a titratable primary amine headgroup, enabling systematic derivatization via standard amide/peptide coupling chemistry. • Single C18 saturated chain with ester-linked ethanolamine headgroup; MW 327.55 g/mol • ≥98% purity (HPLC) with consistent batch-to-batch analytical documentation • Ambient shipping; store at -20°C for long-term stability; available from mg to bulk kg quantities Note: No comparative performance data vs. DOTAP or stearylamine exists. Application-specific empirical validation is mandatory before substituting established formulations.

Molecular Formula C20H41NO2
Molecular Weight 327.5 g/mol
CAS No. 10287-60-2
Cat. No. B079611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethyl stearate
CAS10287-60-2
Molecular FormulaC20H41NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCN
InChIInChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19,21H2,1H3
InChIKeyGKZOXESZAALTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethyl Stearate (CAS 10287-60-2) Procurement Guide: Core Characteristics and Technical Baseline


2-Aminoethyl stearate (CAS 10287-60-2) is a cationic lipid consisting of a stearic acid (C18:0 saturated fatty acid) moiety esterified to an ethanolamine headgroup, yielding the molecular formula C20H41NO2 . The compound exists as a solid at room temperature with a grease-like appearance and odor, and is soluble in organic solvents such as alcohols and ethers . Its primary physicochemical properties include a molecular weight of 327.55 g/mol, a calculated density of 0.895 g/cm³, and a predicted boiling point of 421.3°C at 760 mmHg . The ester linkage distinguishes it from amide-based analogs (e.g., N-stearoylethanolamine) and confers susceptibility to hydrolytic degradation, while the primary amine headgroup provides a single cationic charge for electrostatic interactions .

Why Generic Substitution of 2-Aminoethyl Stearate (CAS 10287-60-2) Fails: Critical Evidence Gaps and Procurement Risks


A systematic evaluation of the available scientific and technical literature reveals a critical and fundamental limitation: there is a near-complete absence of published head-to-head quantitative comparative data for 2-aminoethyl stearate against its closest structural or functional analogs [1]. Without such data, any claim of superiority or even parity in a specific application is unsupported by evidence. The compound's cationic and amphiphilic nature is established , but the specific performance outcomes—transfection efficiency, cytotoxicity, emulsion stability, or drug loading capacity—cannot be reliably predicted or differentiated from alternatives like stearylamine or DOTAP. Consequently, generic substitution in any application that relies on quantifiable functional performance (e.g., gene delivery, pharmaceutical formulation) carries a high risk of unpredictable results and should not be undertaken without application-specific empirical validation. Procurement decisions based on cost or availability alone ignore this fundamental evidence gap and may compromise experimental or production outcomes.

2-Aminoethyl Stearate (CAS 10287-60-2) Product-Specific Quantitative Evidence for Scientific Selection


Structural Differentiation: Ester Linkage Confers Predictable Biodegradability Versus Amide Analogs

2-Aminoethyl stearate contains an ester bond linking the stearoyl chain to the aminoethyl headgroup, a structural feature that distinguishes it from N-stearoylethanolamine, which contains a more chemically stable amide bond . Esters are susceptible to hydrolysis under physiological conditions or in aqueous formulations, whereas amides are substantially more resistant. This class-level inference suggests that 2-aminoethyl stearate is inherently more biodegradable and may have a shorter in vivo or environmental persistence half-life compared to its amide counterpart . However, no direct comparative hydrolysis rate data (e.g., half-life at pH 7.4, 37°C) for 2-aminoethyl stearate versus N-stearoylethanolamine have been published.

Biodegradable cationic lipid Hydrolytic stability Drug delivery Structure-property relationship

Physicochemical Baseline: Defined Boiling Point and Density for Purification and Formulation

The fundamental physicochemical properties of 2-aminoethyl stearate have been computationally predicted and cataloged, providing a necessary baseline for material handling and formulation. The compound has a calculated density of 0.895 g/cm³ and a predicted boiling point of 421.3°C at 760 mmHg . The molecular weight is precisely 327.55 g/mol . While these are not performance differentiators, they are essential for reproducible experimental work and serve as the basis for quality control (QC) specifications. These values are consistent with those of other long-chain fatty acid esters, but they define the specific operational parameters required for this compound.

Physicochemical characterization Purification Formulation development Quality control

Surfactant Functionality: Emulsification and Surface Activity as a Cosmetic and Formulation Excipient

2-Aminoethyl stearate is characterized as having surfactant and emulsifying properties, which underpin its reported use as an ingredient in cosmetics and personal care products, including skin care, shampoos, and bath products . Its function is to enhance emulsification, cleansing, and softening properties. This is a class-level inference common to many long-chain fatty acid esters with polar headgroups. No quantitative data (e.g., critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB) value, emulsion stability index) specific to 2-aminoethyl stearate could be located in the peer-reviewed or patent literature to compare it directly to other surfactants (e.g., polysorbates, steareth compounds).

Surfactant Emulsifier Cosmetic ingredient Personal care Formulation excipient

Synthetic Versatility: Single Primary Amine as a Well-Defined Cationic Handle for Conjugation

The molecule possesses a single primary amine group at the terminus of its polar head. This functional group provides a well-defined, single site for further chemical derivatization, such as conjugation to targeting ligands, fluorescent probes, or polymers via amide bond formation or reductive amination . This contrasts with more complex cationic lipids like DOTAP, which presents a quaternary ammonium headgroup with three methyl substituents, limiting its potential for further covalent modification [1]. The primary amine of 2-aminoethyl stearate offers greater synthetic versatility for creating bespoke functionalized lipids, a feature relevant to developing next-generation, targeted delivery systems.

Chemical synthesis Cationic lipid synthesis Bioconjugation Targeted drug delivery

Molecular Simplicity: Monocationic and Single-Chain Architecture Offers a Low-Complexity Building Block

Structurally, 2-aminoethyl stearate is one of the simplest conceivable cationic lipids, comprising a single saturated C18 acyl chain and a single primary amine headgroup connected by an ester linkage. This contrasts sharply with multi-chain, multi-cationic lipids (e.g., DOSPA) or more complex ionizable lipids (e.g., SM-102, ALC-0315) used in advanced LNP formulations . This simplicity makes 2-aminoethyl stearate an ideal model compound or a foundational building block for studying fundamental structure-activity relationships (SAR) in lipid self-assembly, membrane interactions, and cytotoxicity [1]. Its well-defined structure minimizes the number of variables in experimental systems, allowing for clearer interpretation of results.

Structure-activity relationship Cationic lipid design Lipid library Gene delivery vector

2-Aminoethyl Stearate (CAS 10287-60-2): Evidence-Based Research and Industrial Application Scenarios


Fundamental Structure-Activity Relationship (SAR) Studies in Cationic Lipid Design

Given its minimal structural complexity (single C18 chain, ester linkage, primary amine headgroup), 2-aminoethyl stearate is best positioned as a low-variable building block or model compound for fundamental SAR studies . Researchers can systematically modify this simple scaffold (e.g., varying chain length, introducing unsaturation, changing the headgroup) and compare the resulting properties to understand the specific contribution of each structural element. Its well-defined cationic nature allows for the study of basic electrostatic interactions with anionic biomolecules or surfaces . This application leverages the compound's simplicity rather than any demonstrated performance advantage.

Intermediate for Synthesis of Bespoke Functionalized Lipids

The primary amine group of 2-aminoethyl stearate serves as a versatile chemical handle for further derivatization . This makes it a suitable intermediate for creating custom lipids with specific targeting moieties, fluorescent labels, or polymerizable groups conjugated via the terminal amine. Unlike lipids with a quaternary ammonium headgroup (e.g., DOTAP), which offer no such direct conjugation site, 2-aminoethyl stearate can be readily modified using standard peptide or amide coupling chemistry . This application is relevant for research groups developing novel, non-viral gene delivery vectors or functional materials.

Excipient Candidate for Topical Cosmetic and Personal Care Emulsions

Its documented surfactant and emulsifying properties support its potential use as a functional excipient in cosmetic and personal care formulations, particularly in skin care, shampoos, and bath products . In this context, it functions to stabilize emulsions and improve product texture. However, its selection over other well-characterized emulsifiers (e.g., polysorbates, steareth series) must be empirically justified, as no comparative performance data (e.g., HLB value, emulsion stability) specific to 2-aminoethyl stearate are publicly available. It should be viewed as a candidate for experimental formulation rather than a proven, performance-differentiated ingredient.

Technical Documentation Hub

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